molecular formula C16H16N6O2 B2973480 1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034382-74-4

1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2973480
CAS No.: 2034382-74-4
M. Wt: 324.344
InChI Key: HFSNLNIJOPJGAX-UHFFFAOYSA-N
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Description

1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyridazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Pyridine Derivative Synthesis: The next step involves the synthesis of the pyridine derivative. This can be done by reacting a suitable aldehyde with an amine in the presence of a catalyst.

    Coupling Reaction: The pyrazole and pyridine derivatives are then coupled together using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Pyridazine Core: The final step involves the formation of the pyridazine core through a cyclization reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd, NaBH4

    Substitution: NBS, halogenated solvents

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but less structural complexity.

    Pyridazine derivatives: Compounds with a pyridazine core that may have different substituents, leading to varied chemical and biological properties.

    Pyridine derivatives: Compounds with a pyridine ring that can undergo similar types of reactions but may have different applications.

Uniqueness

1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of a pyrazole, pyridine, and pyridazine moiety in a single molecule

Properties

IUPAC Name

1-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-21-10-13(9-19-21)12-5-11(6-17-8-12)7-18-16(24)14-3-4-15(23)22(2)20-14/h3-6,8-10H,7H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSNLNIJOPJGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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